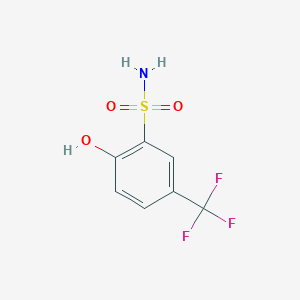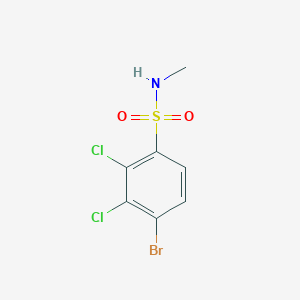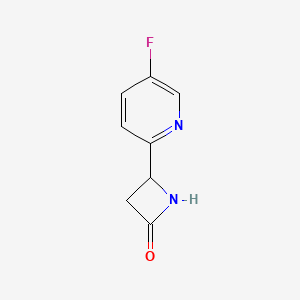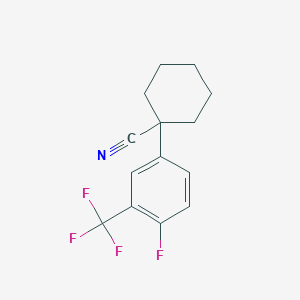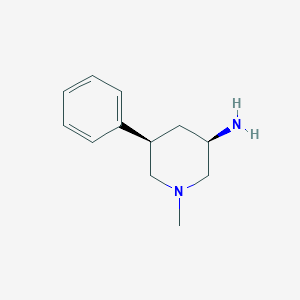
(3R,5R)-1-Methyl-5-phenylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-Methyl-5-phenylpiperidin-3-amine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound using a suitable reducing agent. For example, the reduction of a ketone intermediate with a chiral catalyst can yield the desired chiral amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases is a common approach. These enzymes catalyze the reduction of ketones to chiral alcohols, which can then be converted to the desired amine through subsequent chemical transformations. The use of biocatalysts offers advantages such as mild reaction conditions, reduced environmental impact, and high selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-Methyl-5-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to the amine.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine can yield ketones or aldehydes, while reduction can regenerate the amine from these intermediates. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-1-Methyl-5-phenylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its structure suggests it may have activity in the central nervous system.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,5R)-1-Methyl-5-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-5-(Hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol: This compound shares a similar piperidine core structure but has different functional groups, leading to different chemical and biological properties.
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a more complex structure with multiple hydroxyl and acetamido groups, resulting in different reactivity and applications.
Uniqueness
(3R,5R)-1-Methyl-5-phenylpiperidin-3-amine is unique due to its specific chiral configuration and the presence of both a methyl and phenyl group on the piperidine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3R,5R)-1-methyl-5-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m0/s1 |
InChI Key |
QLFBYBVHBWHMAN-NWDGAFQWSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
CN1CC(CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




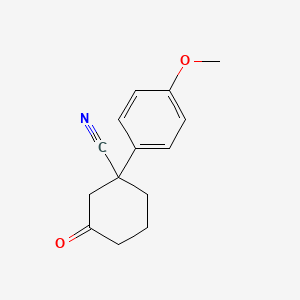
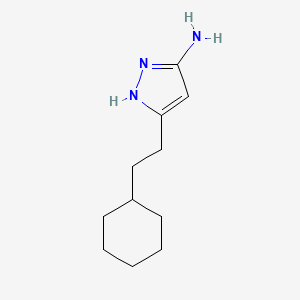

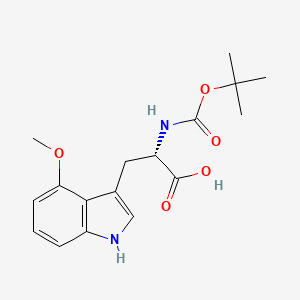
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
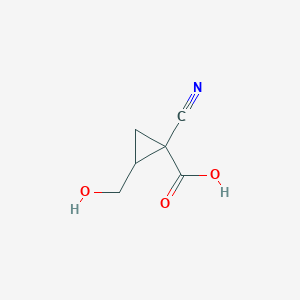
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
